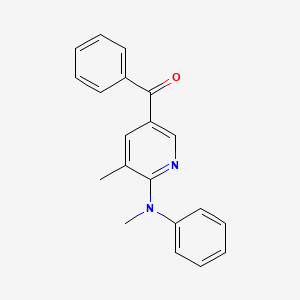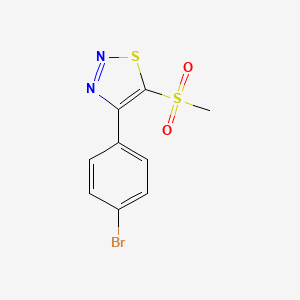
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to the thiadiazole ring
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromobenzene and methylsulfonyl chloride.
Formation of Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving the starting materials and appropriate reagents.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the bromophenyl group allows for coupling reactions with other aromatic compounds, forming biaryl structures.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole include other thiadiazole derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activity and applications
Some similar compounds include:
- 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Methylphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
Properties
Molecular Formula |
C9H7BrN2O2S2 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7BrN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChI Key |
RZBPUBUFXSDPRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




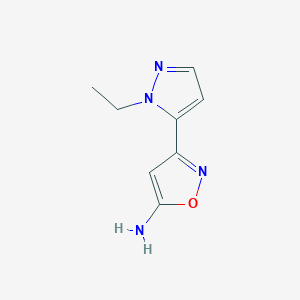
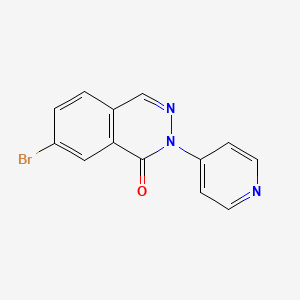
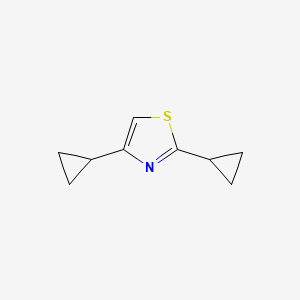

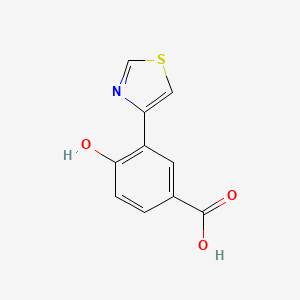

![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)


![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)

